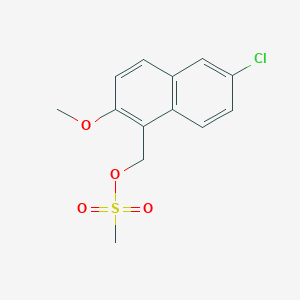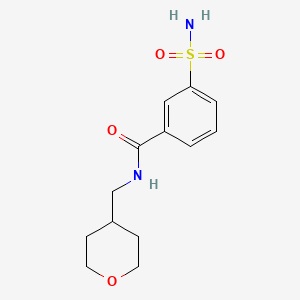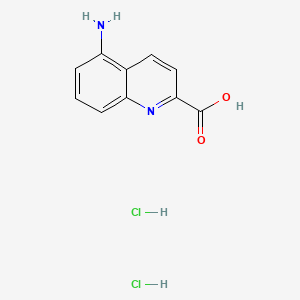
5-Aminoquinoline-2-carboxylic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoquinoline-2-carboxylic acid;dihydrochloride: is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid . The reaction conditions often include the use of dilute hydrochloric acid to achieve good to excellent yields.
Industrial Production Methods: Industrial production methods for quinoline derivatives, including this compound, often focus on green and sustainable chemical processes. These methods may involve the use of microwave-assisted synthesis, solvent-free reaction conditions, and recyclable catalysts . These approaches aim to minimize environmental impact while maintaining high efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline-2-carboxylic acid derivatives, while reduction reactions may produce aminoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is used as a building block for the synthesis of more complex quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .
Biology: In biology, this compound is used in the study of enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for biochemical research .
Medicine: In medicine, quinoline derivatives, including this compound, have shown potential as antimicrobial, antimalarial, and anticancer agents . Their ability to target specific biological pathways makes them promising candidates for drug development.
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 5-Aminoquinoline-2-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimalarial applications, quinoline derivatives are thought to inhibit heme polymerase activity, leading to the accumulation of toxic free heme in the parasite . This disrupts the parasite’s membrane function and ultimately leads to its death. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a 4-aminoquinoline structure.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness: 5-Aminoquinoline-2-carboxylic acid;dihydrochloride is unique due to its specific functional groups and reactivity. Its amino and carboxylic acid groups allow for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its dihydrochloride form enhances its solubility and stability, which is advantageous for both research and industrial uses.
Eigenschaften
Molekularformel |
C10H10Cl2N2O2 |
|---|---|
Molekulargewicht |
261.10 g/mol |
IUPAC-Name |
5-aminoquinoline-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C10H8N2O2.2ClH/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14;;/h1-5H,11H2,(H,13,14);2*1H |
InChI-Schlüssel |
VRHKCAJCLZMJND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(=O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


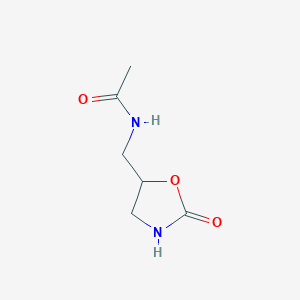


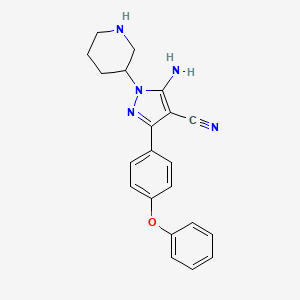

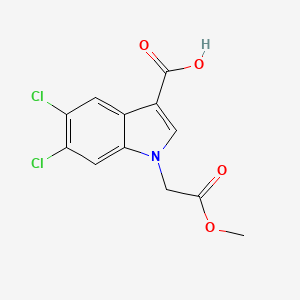
![2-[(2-Chloro-4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B13890249.png)
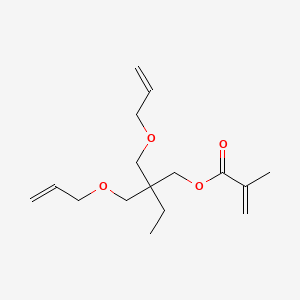
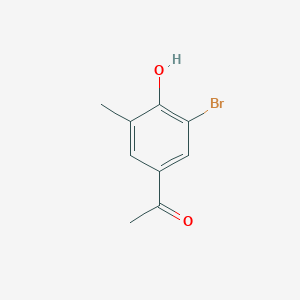
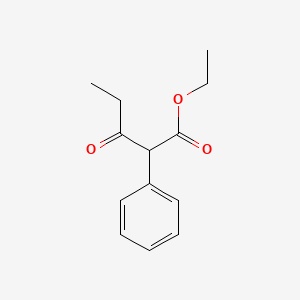
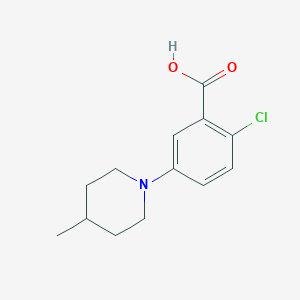
![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
